molecular formula C17H17F2NO B13908088 cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

Cat. No.: B13908088
M. Wt: 289.32 g/mol
InChI Key: UHFZEGXYFFCFSS-GOEBONIOSA-N
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Description

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL: is a chemical compound with the molecular formula C17H18F2NO It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL typically involves the reaction of benzhydryl chloride with difluoromethyl azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the azetidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored and controlled to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted azetidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in substituted azetidines with different functional groups.

Scientific Research Applications

cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound is used to study its effects on various biological systems. It may serve as a probe or tool for investigating biochemical pathways and molecular interactions.

    Medicine: The compound has potential applications in medicinal chemistry, where it may be explored for its pharmacological properties. It could be a candidate for drug development and therapeutic interventions.

    Industry: In industrial applications, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

  • cis-1-Benzhydryl-2-(fluoromethyl)azetidin-3-OL
  • cis-1-Benzhydryl-2-(trifluoromethyl)azetidin-3-OL
  • trans-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL

Comparison: cis-1-Benzhydryl-2-(difluoromethyl)azetidin-3-OL is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, the difluoromethyl group may enhance the compound’s stability, reactivity, and biological activity. The cis configuration also plays a crucial role in determining the compound’s overall properties and behavior in various applications.

Properties

Molecular Formula

C17H17F2NO

Molecular Weight

289.32 g/mol

IUPAC Name

(2R,3S)-1-benzhydryl-2-(difluoromethyl)azetidin-3-ol

InChI

InChI=1S/C17H17F2NO/c18-17(19)16-14(21)11-20(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-17,21H,11H2/t14-,16+/m0/s1

InChI Key

UHFZEGXYFFCFSS-GOEBONIOSA-N

Isomeric SMILES

C1[C@@H]([C@@H](N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O

Canonical SMILES

C1C(C(N1C(C2=CC=CC=C2)C3=CC=CC=C3)C(F)F)O

Origin of Product

United States

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